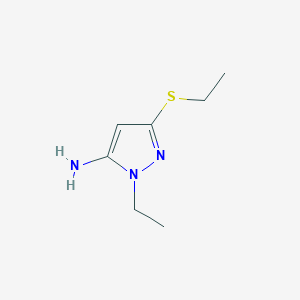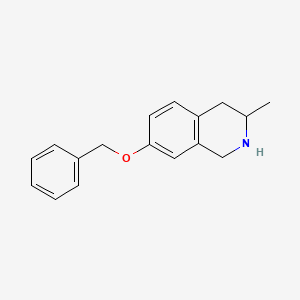
7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the seventh position of the tetrahydroisoquinoline ring, along with a methyl group at the third position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Benzyloxy Group Introduction: The benzyloxy group can be introduced using benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, leading to the formation of dihydro or fully reduced isoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzyloxy group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydro or fully reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzyloxy group.
科学的研究の応用
7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and cancer due to its structural similarity to bioactive natural products.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as monoamine oxidase (MAO) and receptors like dopamine receptors.
Pathways Involved: It can modulate neurotransmitter levels and influence signaling pathways related to mood regulation and neuroprotection.
類似化合物との比較
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share the benzyloxy group and exhibit similar biological activities, particularly as MAO inhibitors.
1-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the benzyloxy group, which may affect its biological activity.
Uniqueness: The presence of both the benzyloxy and methyl groups in 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
3-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11-12H2,1H3 |
InChIキー |
KFMDORGISZOVMG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


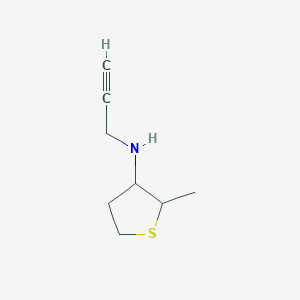
![5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)


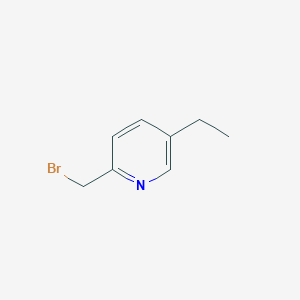
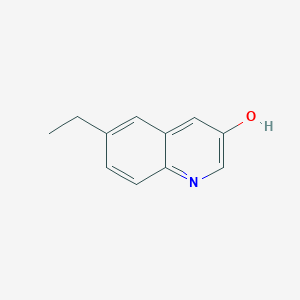
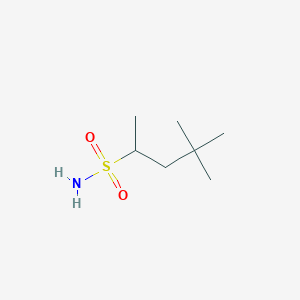
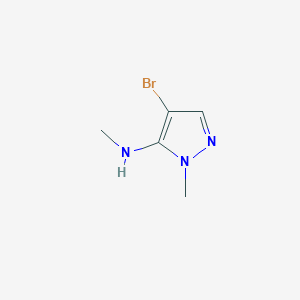
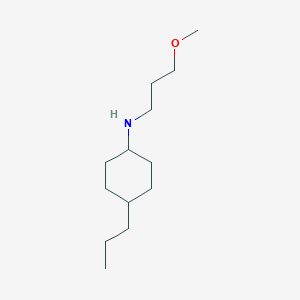
![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)
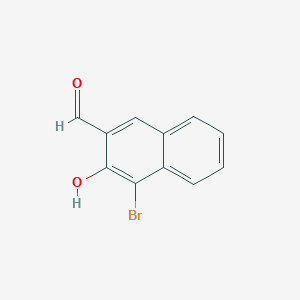
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)

